N-(4-tert-butylphenyl)-N'-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea
Overview
Description
N-(4-tert-butylphenyl)-N'-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea, also known as TDZD-8, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TDZD-8 has been shown to have a wide range of biochemical and physiological effects, including the inhibition of glycogen synthase kinase-3β (GSK-3β), which is involved in several signaling pathways that regulate cell growth, differentiation, and apoptosis. In
Mechanism of Action
N-(4-tert-butylphenyl)-N'-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea inhibits GSK-3β, a serine/threonine kinase that regulates several signaling pathways involved in cell growth, differentiation, and apoptosis. GSK-3β is involved in the regulation of glycogen synthesis, protein synthesis, and gene expression. This compound binds to the ATP-binding site of GSK-3β and prevents its activity, leading to downstream effects on various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis. In neurodegenerative disease models, this compound has neuroprotective effects and improves cognitive function. In diabetes models, this compound improves insulin sensitivity and glucose uptake in skeletal muscle cells.
Advantages and Limitations for Lab Experiments
N-(4-tert-butylphenyl)-N'-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea has several advantages for lab experiments, including its small size, high potency, and specificity for GSK-3β. However, this compound also has some limitations, including its potential toxicity and off-target effects. Researchers must carefully consider the appropriate concentration and duration of this compound treatment in their experiments.
Future Directions
There are several potential future directions for research on N-(4-tert-butylphenyl)-N'-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea. One area of interest is the development of more potent and specific GSK-3β inhibitors for therapeutic use. Another area of interest is the investigation of this compound in combination with other drugs for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its downstream effects on various signaling pathways.
Scientific Research Applications
N-(4-tert-butylphenyl)-N'-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea has been extensively studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and diabetes. In cancer research, this compound has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c1-13-6-7-15(12-14(13)2)18-24-25-20(27-18)23-19(26)22-17-10-8-16(9-11-17)21(3,4)5/h6-12H,1-5H3,(H2,22,23,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCCTKCTHYMRAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)C(C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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